Regiochemical Differentiation from the GPR35 Agonist TCS 3035 (Para Isomer)
The defining differentiation is the meta versus para substitution of the phenoxyacetic acid linker. The para isomer, TCS 3035 (CAS 871085-49-3), is a characterized GPR35 agonist with a pEC50 of 5.86 for the human receptor and 5.13 for the rat ortholog, demonstrating a significant species-dependent potency difference [REFS-1, REFS-2]. This compound (CAS 503827-52-9) is the meta regioisomer. This fundamental structural variance is a critical SAR variable; studies on TZD ligands show that moving the linker from para to meta can completely alter or abolish activity at one target while introducing or enhancing activity at another, such as a shift from GPR35 agonism to PPARγ modulation [2]. The lack of published GPR35 data for this meta compound, contrasted with the well-defined profile of its para counterpart, confirms it is not a direct functional analog and must be treated as a distinct pharmacological entity.
| Evidence Dimension | Regiochemistry of phenyl linker and corresponding GPR35 agonism |
|---|---|
| Target Compound Data | Meta-substituted; GPR35 activity is unreported and predicted to be distinct based on class SAR |
| Comparator Or Baseline | Para-substituted TCS 3035 (CAS 871085-49-3); Human GPR35 pEC50 = 5.86, Rat GPR35 pEC50 = 5.13 |
| Quantified Difference | N/A (Qualitative structural difference). A difference in pEC50 is expected based on class SAR, but specific quantitative data is unavailable. |
| Conditions | GPR35 β-arrestin-2 recruitment and internalization assays |
Why This Matters
For scientists selecting a chemical probe, the regioisomer identity dictates the target engagement profile; this meta compound offers a structurally distinct starting point from the established para GPR35 agonist, opening avenues for novel target deconvolution.
- [1] Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748. View Source
- [2] Sauerberg, P., et al. (2004). Phenoxyacetic acids derivatives useful as peroxisome proliferator-activated receptor (PPAR) dual agonists. Patent WO2005041959A1. View Source
